
Isothiocyanic acid
Overview
Description
Isothiocyanic acid (HNCS) is a sulfur-containing compound with the formula HN=C=S. It exists in equilibrium with its tautomer, thiocyanic acid (HSCN; H−S−C≡N), with the this compound form dominating (~95%) in the vapor phase . HNCS is a strong acid (pKa = −1.3), significantly more acidic than its oxygen analog, isocyanic acid (HNCO; pKa = 3.7) . Its structure was first confirmed in the solid state via the crystal structure of [Ph₄P][NCS]·HNCS, revealing hydrogen bonding between the NCS⁻ anion and HNCS . HNCS serves as a precursor to isothiocyanates (R−N=C=S), which are biologically and industrially significant compounds .
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing isothiocyanic acid in laboratory settings?
- Methodological Guidance :
- Use controlled reactions between thiourea derivatives and oxidizing agents (e.g., hydrogen peroxide in acidic media) to minimize side reactions.
- Monitor reaction progress via FT-IR spectroscopy to confirm the formation of the isothiocyanate (-NCS) functional group (peak at ~2050–2150 cm⁻¹) .
- Purify via fractional distillation under reduced pressure (≤50°C) to prevent thermal decomposition. Reference protocols from Beilstein Journal of Organic Chemistry for reproducible setups .
- Key Considerations :
- Avoid aqueous environments post-synthesis due to hydrolysis risks. Store in anhydrous solvents (e.g., dry DCM) .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Guidance :
- Conduct kinetic studies using UV-Vis spectroscopy to track degradation rates at different pH levels (e.g., acidic vs. alkaline conditions) .
- Pair with thermogravimetric analysis (TGA) to assess thermal stability. Compare results with computational models (e.g., DFT simulations) for mechanistic insights .
- Data Interpretation :
- Degradation pathways often involve hydrolysis to thiourea derivatives; confirm via LC-MS or GC-MS .
Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?
- Methodological Guidance :
- NMR : Look for characteristic δ<sup>13</sup>C signals at ~125–135 ppm (C=S) and δ<sup>1</sup>H shifts for adjacent protons (e.g., δ 7.0–8.0 ppm in aromatic analogs) .
- MS : Use high-resolution ESI-MS to detect [M+H]<sup>+</sup> ions with accurate mass matching (±5 ppm error). Cross-validate with IR and Raman spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s spectral analysis?
- Methodological Guidance :
- Multi-technique validation : Combine NMR, X-ray crystallography (if crystalline), and computational spectroscopy (e.g., DFT) to resolve ambiguities in peak assignments .
- Artifact identification : Check for impurities (e.g., residual solvents) via blank controls and replicate experiments .
- Case Study :
- Discrepancies in δ<sup>1</sup>H NMR signals may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .
Q. What experimental designs are optimal for studying this compound’s reactivity in biological systems?
- Methodological Guidance :
- In vitro assays : Use fluorogenic probes (e.g., thiophilic trappers) to quantify reactivity with cysteine residues in proteins .
- Kinetic profiling : Employ stopped-flow techniques to measure reaction rates with thiols (e.g., glutathione) under physiological pH .
- Data Interpretation :
- Compare results with structurally similar analogs (e.g., isonitriles) to infer electronic vs. steric effects .
Q. How do solvent polarity and temperature influence this compound’s catalytic activity in organic transformations?
- Methodological Guidance :
- Design a solvent matrix study (e.g., DMSO, THF, hexane) paired with Arrhenius plots to isolate solvent-polarity effects .
- Use <sup>15</sup>N-labeled analogs to track reaction pathways via isotopic labeling and NMR .
- Key Findings :
- Polar aprotic solvents enhance electrophilicity of the -NCS group, accelerating nucleophilic additions .
Q. What strategies mitigate challenges in quantifying this compound in biological matrices?
- Methodological Guidance :
- Sample preparation : Derivatize with dansyl chloride or other fluorophores to enhance detection limits in LC-MS/MS .
- Matrix-matched calibration : Use isotopically labeled internal standards (e.g., <sup>13</sup>C-isothiocyanic acid) to correct for ion suppression .
Q. Data Presentation & Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility?
- Guidelines :
- Report reaction conditions in SI (e.g., solvent purity, stirring speed, humidity controls) as per Beilstein Journal of Organic Chemistry standards .
- Share raw spectral data (e.g., .jdx files for NMR) and computational input files in repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Guidance :
- Use nonlinear regression (e.g., Hill equation) to model EC50 values. Validate with bootstrap resampling to assess confidence intervals .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. Tables for Key Data
Property | Typical Range | Analytical Method | Reference |
---|---|---|---|
NCS stretching (IR) | 2050–2150 cm⁻¹ | FT-IR | |
Thermal decomposition (°C) | 50–70 (under vacuum) | TGA | |
pKa (aqueous) | ~1.5–2.5 | Potentiometric titration |
Comparison with Similar Compounds
Thiocyanic Acid (HSCN) vs. Isothiocyanic Acid (HNCS)
Key Differences :
- HNCS is more acidic and thermodynamically stable than HSCN .
- HNCS participates in cycloaddition reactions (e.g., with diazenes) to form sulfur-containing heterocycles, whereas HSCN primarily acts as a nucleophile .
This compound (HNCS) vs. Isocyanic Acid (HNCO)
Property | HNCS | HNCO (Isocyanic Acid) |
---|---|---|
Formula | HN=C=S | HN=C=O |
Acidity (pKa) | −1.3 | 3.7 |
Bonding | N=C=S (sulfur atom) | N=C=O (oxygen atom) |
Coupling Constants | Small positive (eQq ~ +4 Mc/s) | Small positive (similar to HNCS) |
Reactivity | Forms thioamides, dealkylates amines | Forms ureas, carbamates |
Key Differences :
- Acidity : HNCS is a stronger acid due to the electron-withdrawing sulfur atom, enhancing proton dissociation .
- Reactivity: HNCS reacts with 3-aminoquinoline-2,4-diones to yield thioxo derivatives (e.g., imidazo[1,5-c]quinazolin-5-ones) and sulfur-containing dealkylated products, whereas HNCO forms oxygenated analogs . In cycloadditions with 1,4-diazadienes, HNCS is more reactive than HNCO, favoring sulfur-rich products (e.g., perhydroimidazo[4,5-d]imidazole-2,5-dithiones) .
Derivatives: Isothiocyanates vs. Isocyanates
Key Differences :
- Applications : Isothiocyanates are prominent in drug discovery (e.g., PEITC, a chemopreventive agent) , while isocyanates are critical in polymer chemistry .
- Spectroscopy : HNCS-derived isothiocyanates exhibit distinct IR absorption bands (e.g., 2100–2050 cm⁻¹ for N=C=S) compared to isocyanates (2250–2275 cm⁻¹ for N=C=O) .
Research Findings and Data
Acid-Base Properties
- HNCS’s strong acidity (pKa = −1.3) enables proton transfer even in weakly basic media, facilitating reactions like dealkylation of 3-aminoquinoline derivatives .
- HNCO’s moderate acidity (pKa = 3.7) limits its reactivity to less acidic environments .
Spectroscopic Data
Compound | IR Absorption (cm⁻¹) | NMR Coupling Constants (eQq) |
---|---|---|
HNCS | 2050 (N=C=S stretch) | +4 Mc/sec (¹⁴N) |
HNCO | 2275 (N=C=O stretch) | +4 Mc/sec (¹⁴N) |
HSCN | 2500 (S−H stretch) | Not reported |
Preparation Methods
Synthetic Routes to Isothiocyanic Acid
Chlorite-Mediated Oxidation of Dithiocarbamates
A patented method (CN103012226B ) describes the preparation of ethyl isothiocyanate—a derivative of this compound—using chlorite oxidants under anaerobic conditions . Although targeting the ethyl ester, this approach provides insights into optimizing oxidative steps for HNCS synthesis:
-
Dithiocarbamate Formation :
Carbon disulfide reacts with monoethylamine in a basic aqueous solution (e.g., sodium hydroxide) at 10–30°C for 1–3 hours. -
Oxidation with Chlorite :
The intermediate ethyl isothiocyanate is treated with chlorite (e.g., sodium chlorite) at 60–85°C for 0.8–4 hours, achieving near-quantitative conversion to the this compound ester.
Advantages of Chlorite Oxidants :
Mechanistic Insights into Isothiocyanate Formation
The synthesis of this compound proceeds through a conserved mechanism:
-
Nucleophilic Attack :
Primary amines attack the electrophilic carbon in CS₂, forming a dithiocarbamic acid intermediate.
-
Base-Mediated Deprotonation :
Triethylamine or hydroxide ions deprotonate the dithiocarbamic acid, generating a dithiocarbamate salt.
-
Oxidative Cleavage :
Iodine or chlorite oxidizes the dithiocarbamate, ejecting sulfur and forming the isothiocyanate group.
Optimization Strategies for Enhanced Yield and Purity
Solvent Systems and Temperature Control
-
Ethanol-Water Mixtures : The 1:1 ethanol-water system balances amine solubility and oxidative reactivity, minimizing side reactions .
-
Anaerobic Conditions : Exclusion of oxygen prevents unwanted oxidation of intermediates, critical for maintaining >99% purity in chlorite-based methods .
Oxidant Selection
-
Iodine : Cost-effective but generates stoichiometric waste (HI), necessitating neutralization .
-
Chlorite Salts : Higher oxidative efficiency and thermal stability, albeit requiring precise temperature control (60–85°C) .
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous distillation and phase-separation techniques to isolate this compound derivatives:
-
Vacuum Distillation :
Post-reaction mixtures are distilled under reduced pressure (60–65°C) to isolate the isothiocyanate product . -
Salt-Induced Phase Separation :
Addition of sodium chloride to crude products induces phase separation, enhancing purity by removing aqueous impurities .
Table 1: Comparison of Synthetic Methods
Properties
InChI |
InChI=1S/CHNS/c2-1-3/h2H | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBQAYDJPGGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185205 | |
Record name | Isothiocyanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3129-90-6 | |
Record name | Isothiocyanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3129-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiocyanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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